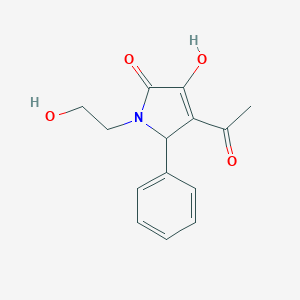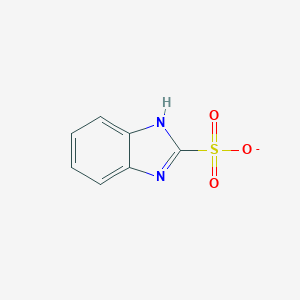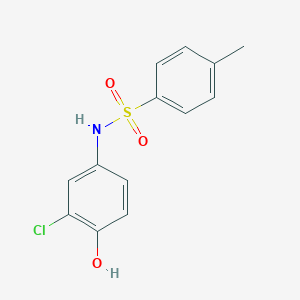![molecular formula C21H26N2O2S B230332 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B230332.png)
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, also known as DMDBT or DMDBZP, is a chemical compound that belongs to the class of dibenzothiepin derivatives. It is a potent antagonist of the serotonin receptor subtype 5-HT2A, which is involved in the regulation of mood, cognition, and perception. DMDBT has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Wirkmechanismus
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine exerts its pharmacological effects by blocking the activity of the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a key role in the pathophysiology of various psychiatric disorders. By blocking the activity of this receptor, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to increase the levels of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, one limitation is its relatively low selectivity for this receptor, which may complicate the interpretation of experimental results. Additionally, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research on 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. One area of interest is the development of more selective 5-HT2A antagonists that could be used to study the role of this receptor in more detail. Another area of interest is the investigation of the potential use of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine as a treatment for psychiatric disorders in humans. Finally, there is a need for further research on the biochemical and physiological effects of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, in order to better understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 4-methylpiperazine in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. The synthesis of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a complex process that requires expertise in organic chemistry and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied for its potential use in the treatment of various psychiatric disorders. In particular, it has been shown to have a high affinity for the 5-HT2A receptor, which is believed to play a key role in the pathophysiology of schizophrenia and other psychotic disorders. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
Eigenschaften
Produktname |
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine |
|---|---|
Molekularformel |
C21H26N2O2S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-(2,3-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21/h4-7,13-14,17H,8-12H2,1-3H3 |
InChI-Schlüssel |
NJINVTPOJJDKII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)



![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

